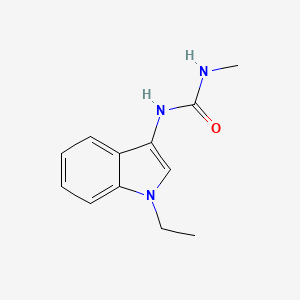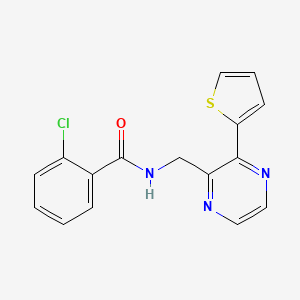![molecular formula C18H18N2O2S2 B2843065 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 307326-01-8](/img/structure/B2843065.png)
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The compound’s structure includes a benzothiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of benzothiazoles, including 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Benzothiazoles, including 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis
The predicted boiling point of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is 537.4±60.0 °C, and its predicted density is 1.343±0.06 g/cm3 . The predicted pKa value is 0.08±0.10 .科学的研究の応用
Antibacterial and Antifungal Applications
Compounds related to 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole have shown significant antibacterial and antifungal activities. For instance, synthesis and microbial studies of new pyridine derivatives have demonstrated the potential of these compounds in combating microbial infections. Specifically, derivatives have been screened for their antibacterial and antifungal properties, indicating their relevance in the development of new antimicrobial agents (Patel & Agravat, 2007).
Anti-arrhythmic Activity
Some piperidine-based derivatives, including thiazole and thiadiazole compounds, have been investigated for their anti-arrhythmic activity. This research highlights the potential therapeutic applications of these compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).
Antituberculosis Activity
A study on thiazole-aminopiperidine hybrid analogues designed and synthesized for inhibiting Mycobacterium tuberculosis GyrB ATPase has revealed significant antituberculosis activity. These findings suggest a promising avenue for developing new antituberculosis therapies (Jeankumar et al., 2013).
Enzyme Inhibition and Molecular Docking Studies
Research on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides has been conducted to assess their enzyme inhibition properties, particularly against butyrylcholinesterase (BChE). These studies, along with molecular docking analyses, provide insights into the compounds' binding affinities and orientations, which are crucial for understanding their potential therapeutic applications (Khalid et al., 2016).
Anticancer Activity
Derivatives of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole have also been explored for their anticancer activities. For example, novel 1,2-dihydropyridine, thiophene, and thiazole derivatives displaying a biologically active sulfone moiety have shown promising in vitro anticancer activity against human breast cancer cell lines, indicating their potential in cancer treatment strategies (Al-Said et al., 2011).
将来の方向性
The development of benzothiazole derivatives, including 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, is a promising area of research due to their wide range of biological activities . Future research could focus on optimizing the synthesis process, exploring new chemical reactions, and investigating their biological activities and mechanisms of action in more detail.
特性
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,20-12-4-1-5-13-20)15-10-8-14(9-11-15)18-19-16-6-2-3-7-17(16)23-18/h2-3,6-11H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJARRRMIPTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

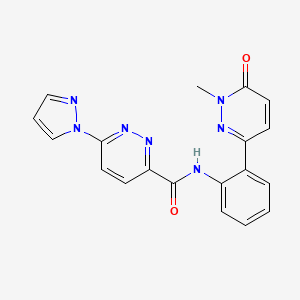
![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)
![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)
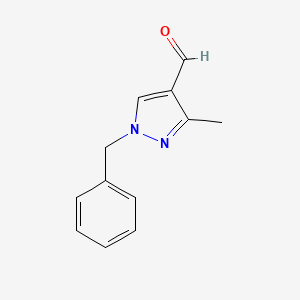
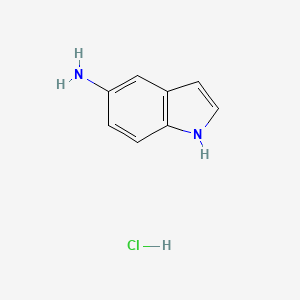
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2842988.png)

![2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2842991.png)
![N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2842992.png)
![N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2842994.png)
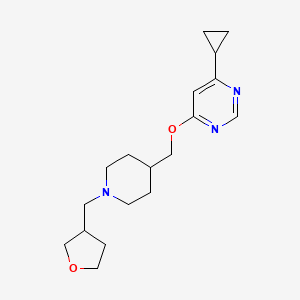
![3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2842999.png)
